![molecular formula C18H12BrN3O2 B2713854 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one CAS No. 1207005-29-5](/img/structure/B2713854.png)
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles can be synthesized from carboxylic acids and amidoximes using the uronium activation method . The activating agent used for the O-acylation step is 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) .Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles have shown favorable oxygen balance and positive heat of formations . They have been established as potential high-energy core, and their derivatives have shown a wide range of applications .Physical and Chemical Properties Analysis
The compound has a molecular formula of C17H9BrFN3O2 and a molecular weight of 386.17 . It has a predicted melting point of 523.7±60.0 °C and a predicted density of 1.614±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Antimicrobial Activity : Novel derivatives containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as fungal strains including Aspergillus niger and Candida albicans. The synthesis involved conventional methods and the compounds were characterized by FTIR, 1H NMR, 13C NMR, HRMS spectroscopy, and elemental analysis (Sirgamalla & Boda, 2019).
Thermo-Physical Properties
Solvent Interaction Studies : Research on 1,3,4-oxadiazole derivatives, including studies on their density, viscosity, and ultrasonic velocity in different solvents like chloroform and N,N-dimethylformamide, provides insights into their molecular interactions and thermodynamic properties. These studies contribute to understanding the solute-solvent interactions at various temperatures, which is vital for designing compounds with desired solubility and stability characteristics (Godhani et al., 2013).
Antioxidant, Antibacterial, and Antihypertensive Activities
Biological Properties : Compounds incorporating the oxadiazole ring, appended with other pharmacophores like quinoline, have been designed and synthesized. These compounds were evaluated for their in-vitro antioxidant, antibacterial, and antihypertensive activities. Notably, derivatives showed significant activity in antioxidant assays and against bacterial strains, indicating their potential as therapeutic agents with multiple biological activities (Naik, Patil, & Satyanarayan, 2014).
Antimicrobial and Hemolytic Activity
Pharmacological Activities : A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and screened for antimicrobial and hemolytic activities. These compounds exhibited activity against a range of microbial species, highlighting their potential for development into new antimicrobial agents with reduced cytotoxicity (Gul et al., 2017).
Mecanismo De Acción
Quinolines are a class of compounds that have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Oxadiazoles, on the other hand, have been found to possess significant biological activity with a potency comparable to standard drugs . They have been evaluated for their in vitro antibacterial activity against various bacteria and their minimum inhibitory concentration (MIC) was determined .
Direcciones Futuras
Oxadiazoles have been proven to have a wide range of applications in medicine and agriculture . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .
Propiedades
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2/c1-22-10-14(16(23)13-7-2-3-8-15(13)22)18-20-17(21-24-18)11-5-4-6-12(19)9-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWDSYRUWKHZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
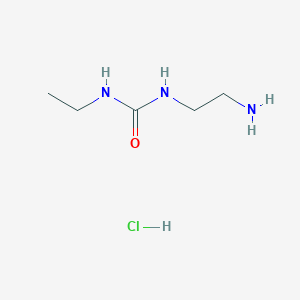

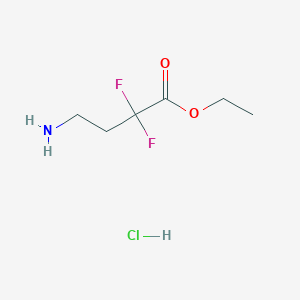

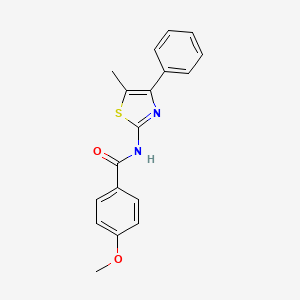

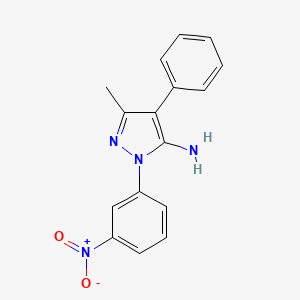

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide](/img/structure/B2713786.png)
![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713789.png)
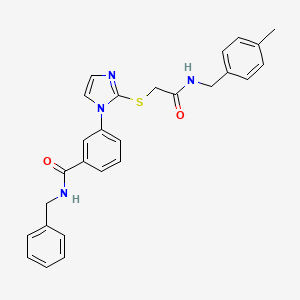
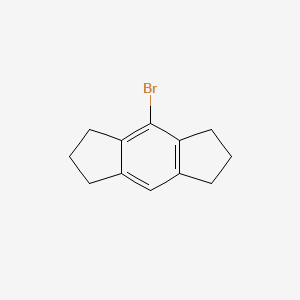
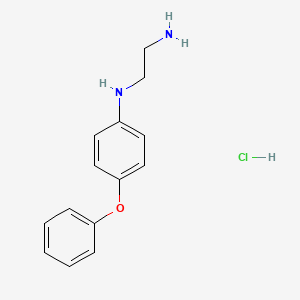
![N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2713794.png)
